Sulfur trioxide-trimethylamine
Overview
Description
Sulfur trioxide-trimethylamine is a chemical compound formed by the complexation of sulfur trioxide with trimethylamine. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is a solid at room temperature and is highly reactive due to the presence of sulfur trioxide, which is a strong Lewis acid.
Mechanism of Action
Target of Action
Sulfur trioxide-trimethylamine (SO3-TMA) primarily targets molecules that undergo sulfonation, a chemical process that attaches a sulfate group to an organic compound . This includes a wide range of bioactive small molecules such as polysaccharides, proteins, flavonoids, and steroids .
Mode of Action
SO3-TMA acts as a reagent for sulfonation and sulfamation reactions . It is a high-activity sulfate group donor , meaning it readily provides sulfate groups for attachment to other molecules. The trimethylamine part of the complex serves as a Lewis base, moderating the reactivity of the sulfur trioxide and enabling controlled selectivity in the sulfonation process .
Biochemical Pathways
SO3-TMA is involved in various biochemical pathways through its role in sulfonation reactions. For example, it is used in the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides . These sulfated molecules play significant roles in diverse biological processes, including cell signaling, modulation of immune and inflammation response, anti-coagulation, anti-atherosclerosis, and anti-adhesive properties .
Result of Action
The result of SO3-TMA’s action is the production of sulfated compounds. These compounds have various effects at the molecular and cellular level, depending on the specific compound being sulfated. For instance, sulfate-conjugated resveratrol metabolites have been associated with anti-HIV-1 activity .
Action Environment
The action of SO3-TMA can be influenced by various environmental factors. For instance, it is known to be corrosive and aggressively hygroscopic . It should be stored at 2-8°C and handled with appropriate safety measures due to its corrosive nature . Its reactivity can also be influenced by the presence of other substances, such as water, oxygen, and other oxidizing agents .
Biochemical Analysis
Biochemical Properties
Sulfur trioxide-trimethylamine is a highly active sulfate group donor, effectively catalyzing multiple reactions in organic synthesis . It interacts with various biomolecules, including carbohydrates, steroids, proteins, and aliphatic or alicyclic scaffolds . For instance, it has been used in the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides .
Cellular Effects
The cellular effects of this compound are largely dependent on its role in sulfation reactions. Sulfation is a critical post-translational modification that can influence protein function, cell signaling pathways, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound acts as a sulfate group donor, facilitating the transfer of sulfate groups to various biomolecules in sulfation reactions . This can lead to changes in the activity of enzymes, alterations in gene expression, and modifications of other biomolecules .
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature with good stability
Metabolic Pathways
This compound is involved in the sulfation pathway, a critical biochemical pathway. Sulfation reactions, facilitated by this compound, play a key role in the metabolism of various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfur trioxide-trimethylamine can be synthesized by directly reacting sulfur trioxide with trimethylamine. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive sulfur trioxide from reacting with moisture or other contaminants. The reaction is exothermic and must be carefully controlled to avoid decomposition of the product.
Industrial Production Methods: In industrial settings, this compound is produced by introducing sulfur trioxide gas into a solution of trimethylamine in an appropriate solvent. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting complex is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Sulfur trioxide-trimethylamine primarily undergoes sulfonation and sulfamation reactions. These reactions involve the transfer of the sulfur trioxide moiety to various substrates, resulting in the formation of sulfonated or sulfamated products.
Common Reagents and Conditions:
Sulfonation: this compound is used as a sulfonating agent for alcohols, phenols, and amines. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the sulfur trioxide.
Sulfamation: This compound is also used to introduce sulfamoyl groups into organic molecules. The reactions are usually performed in the presence of a base to neutralize the acidic by-products.
Major Products: The major products of these reactions are sulfonated or sulfamated derivatives of the starting materials. For example, the sulfonation of an alcohol with this compound results in the formation of an alkyl sulfate.
Scientific Research Applications
Sulfur trioxide-trimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of sulfate-conjugated metabolites and other sulfonated compounds. It is also employed in the preparation of sulfonated polymers and surfactants.
Biology: In biological research, this compound is used to modify biomolecules such as carbohydrates and proteins, facilitating the study of their functions and interactions.
Medicine: The compound is used in the synthesis of sulfated drugs and drug metabolites, which are important for pharmacokinetic studies.
Industry: this compound is used in the production of detergents, dyes, and other industrial chemicals that require sulfonation.
Comparison with Similar Compounds
Sulfur trioxide-trimethylamine can be compared with other sulfur trioxide amine complexes such as sulfur trioxide-triethylamine and sulfur trioxide-pyridine. These compounds share similar reactivity patterns but differ in their physical properties and reactivity due to the nature of the amine component. For example:
Sulfur trioxide-triethylamine: This complex is less volatile and has a higher boiling point compared to this compound.
Sulfur trioxide-pyridine: This complex is more stable and less reactive, making it suitable for reactions that require milder conditions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent for a wide range of chemical transformations.
Properties
IUPAC Name |
N,N-dimethylmethanamine;sulfur trioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXASQZJWWGZNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.O=S(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185505 | |
Record name | Sulphur trioxide trimethylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3162-58-1, 17736-86-6 | |
Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3162-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17736-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulphur trioxide trimethylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylamine, compound with sulphur trioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736866 | |
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Record name | 3162-58-1 | |
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Record name | Sulphur trioxide trimethylamine (1:1) | |
Source | EPA DSSTox | |
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Record name | Sulphur trioxide--trimethylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Trimethylamine, compound with sulphur trioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Sulfur trioxide-trimethylamine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes sulfur trioxide-trimethylamine suitable for synthesizing sulfated molecules?
A1: this compound serves as a convenient source of sulfur trioxide (SO3), a potent electrophile. This complex offers a controlled release of SO3, enabling efficient sulfation reactions with various substrates like carbohydrates, without the need for harsh conditions associated with using pure SO3.
Q2: How does this compound specifically react with carbohydrates to install sulfate groups?
A2: The sulfation process typically involves activating hydroxyl groups on the carbohydrate molecule. This can be achieved using various strategies:
- Regioselective Sulfation using Protecting Groups: To achieve sulfation at a specific hydroxyl group, other hydroxyl groups are often protected. A common strategy involves converting the target hydroxyl group into a stannylene acetal, which reacts preferentially with this compound. []
- Diarylborinic Acid Catalysis: Recent research demonstrates that diarylborinic acids can catalyze the site-selective sulfation of carbohydrate derivatives at the equatorial position of a cis-1,2-diol group, using this compound as the sulfate source. [] This method showcases enhanced selectivity, even in the presence of free primary hydroxyl groups.
Q3: What is the impact of sulfation on the physicochemical properties of the target molecules?
A3: Sulfation significantly alters the physicochemical properties of molecules:
- Solubility: Sulfation generally increases water solubility, as observed with a water-insoluble polysaccharide isolated from Grifola frondosa mycelium. [, ] This enhanced solubility facilitates further biological activity evaluations.
- 13C NMR Spectra: The introduction of sulfate groups, particularly ortho-disulfation, induces characteristic shifts in the 13C NMR spectra of flavonoids, aiding structural elucidation. []
- Mass Spectrometry: Negative FAB-MS spectra provide valuable information for characterizing di- and trisulfated flavonoids. []
Q4: What are the documented applications of this compound in synthesizing biologically relevant sulfated molecules?
A4: The reagent plays a crucial role in synthesizing diverse molecules with potential therapeutic implications:
- Selectin Ligands/Inhibitors: Sulfated and phosphorylated beta-D-galacto- and lactopyranosides, containing fatty-alkyl residues, synthesized using this compound, exhibited inhibitory activity against P-, L-, and E-selectins, suggesting their potential as anti-inflammatory agents. []
- Heparinoids: This reagent enables the synthesis of [35S]-labelled heparinoids, which are crucial tools for studying the biological activity and distribution of these anticoagulant compounds. []
- Galectin Inhibitors: Regioselective 3′-O-sulfation of vanillin lactosides, facilitated by this compound, generates potential galectin inhibitors, highlighting its utility in carbohydrate-based drug discovery. []
- TF Antigen Analogues: The synthesis of the 3′-O-sulfated TF antigen, employing this compound, allows for the preparation of glycodendrimersomes to investigate lectin binding, crucial for understanding cell recognition processes. []
Q5: Are there any safety concerns regarding the handling and use of this compound?
A5: While this compound offers a more controlled way to introduce sulfate groups compared to pure SO3, it is still crucial to handle it with caution. The reagent is moisture-sensitive and releases trimethylamine, a pungent and potentially toxic gas, upon reaction. Therefore, appropriate safety measures, including working in well-ventilated areas and using personal protective equipment, are essential.
Q6: How is this compound analyzed and quantified?
A6: Analytical techniques like titration can be employed to determine the amount of active sulfur trioxide in this compound complexes. This ensures the accurate usage of the reagent in synthetic procedures. []
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